

# Furcellaran: A Comprehensive Technical Guide to its Chemical Identification

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## Compound of Interest

Compound Name: *Furcellaran*

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This in-depth technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the chemical identification of **furcellaran**. It details its chemical structure, properties, and the analytical techniques used for its characterization, alongside experimental protocols.

## Chemical Abstract Service (CAS) Number and Synonyms

**Furcellaran** is registered under the following CAS numbers:

CAS Registry Number®	Status	Other Names and Identifiers
9000-21-9	Current	Furcellaria gum, Danish agar, Estagar, Furtselleran[1][2][3][4]
73297-69-5	Deprecated	Hydrolyzed furcellaran[1][2][4][5]

## Chemical Structure and Composition

**Furcellaran** is a sulfated galactan, a type of polysaccharide extracted from the red alga *Furcellaria lumbricalis*[5][6]. Structurally, it is classified as a hybrid  $\beta$ /k-carrageenan[6][7]. Its

backbone is composed of repeating disaccharide units of alternating (1 → 3) linked β-D-galactopyranose and (1 → 4) linked α-D-galactopyranose residues[8].

A key feature of **furcellaran** is the presence of 3,6-anhydro-α-D-galactopyranose and sulfate esters. It is considered an undersulfated κ-carrageenan, with approximately one sulfate ester for every three to four sugar residues, whereas ideal κ-carrageenan has one sulfate ester per two residues[5][6]. The sulfate groups are primarily located at the C-4 position of the β-D-galactopyranose units[8]. The structure also contains residues of 6-O-methyl-d-galactose as a minor component[9].

The molecular weight of **furcellaran** is reported to be in the range of 20,000–80,000 Da[5].

Table 1: Chemical Composition of **Furcellaran**

Component	Percentage (%)	Reference
D-galactose	46-53	[5]
3,6-anhydro-D-galactose	30-35	[5]
Sulfated portions of both sugars	16-20	[5]

## Physicochemical Properties

**Furcellaran** is soluble in water at temperatures around 75-77°C and forms firm, elastic gels upon cooling[5]. The gelling properties are influenced by the presence of cations, particularly potassium ions (K<sup>+</sup>), which promote the formation of a strong gel matrix[6]. This is due to a coil-to-helix transition of the polysaccharide chains, followed by the aggregation of these helices[6].

## Experimental Protocols for Identification and Characterization

The chemical identification and structural elucidation of **furcellaran** involve a combination of extraction, purification, and analytical techniques.

## Extraction and Purification of Furcellaran

The following workflow outlines the general procedure for extracting and purifying **furcellaran** from *Furcellaria lumbricalis*.



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Caption: Workflow for the extraction and purification of **furcellaran** from *Furcellaria lumbricalis*.

Detailed Methodologies:

- **Alkali Treatment (Optional):** The dried algal material can be pre-treated with an alkaline solution (e.g., 0.4-0.6 M KOH) for several days at room temperature. This treatment enhances the gelling properties by converting precursor units to 3,6-anhydrogalactose[8][10]. The treated algae are then washed thoroughly with water until neutral[8].
- **Hot Water Extraction:** The algal material (either alkali-treated or native) is boiled in water for several hours[10][11]. The ratio of algae to water is typically around 1:20 to 1:33[10][11].
- **Precipitation:** The hot extract is filtered to remove solid residues. **Furcellaran** is then precipitated from the clear extract by adding a non-solvent like isopropanol or a salt solution such as potassium chloride (KCl)[5][10].
- **Drying:** The precipitated **furcellaran** is collected, washed with the precipitating agent, and then dried in an oven at around 60°C[10].

## Analytical Techniques for Chemical Identification

A suite of analytical methods is employed to confirm the identity and characterize the structure of **furcellaran**.

Table 2: Analytical Techniques for **Furcellaran** Characterization

Technique	Purpose	Key Findings	References
Nuclear Magnetic Resonance (NMR) Spectroscopy	Elucidation of the primary structure, including the identification of monomeric units and their linkages.	Confirms the presence of (1 → 3) linked β-D-galactopyranose, (1 → 4) linked 3,6-anhydro-α-D-galactopyranose, and sulfation at the C-4 position of galactose. [8][9][12][13]	[8][9][12][13]
Fourier Transform Infrared (FTIR) Spectroscopy	Identification of functional groups, particularly sulfate esters.	Shows characteristic absorption bands for hydroxyl, glycosidic, and sulfate groups.[9][13]	[9][13]
High-Performance Size-Exclusion Chromatography (HP-SEC)	Determination of molecular weight and molecular weight distribution.	Provides information on the average molecular weight and polydispersity of the furcellaran sample.[9][12]	[9][12]
Gas Chromatography (GC) / Mass Spectrometry (MS)	Determination of monosaccharide composition after hydrolysis.	Quantifies the relative amounts of galactose, 3,6-anhydrogalactose, and other minor monosaccharides.[8][13]	[8][13]

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Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)	Determination of elemental composition, including the content of cations.	Measures the concentration of ions like potassium, calcium, and sodium, which are important for gelling properties. [9]
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#### Experimental Protocols for Key Analytical Methods:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: **Furcellaran** samples are typically dissolved in  $\text{D}_2\text{O}$  and spectra are recorded at elevated temperatures (e.g.,  $65^\circ\text{C}$ ) to ensure solubility and reduce viscosity[14]. The chemical shifts of anomeric protons and carbons are characteristic of the specific sugar residues and their linkages[8][12].
- FTIR Spectroscopy: The polysaccharide sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The spectrum is recorded to identify characteristic peaks for O-H stretching, C-H stretching, and S=O stretching of sulfate groups.
- HP-SEC: A solution of **furcellaran** is passed through a size-exclusion column. The elution time is compared to that of known molecular weight standards to determine the molecular weight distribution[9].

## Signaling Pathways and Biological Activities

While **furcellaran** is primarily used for its gelling and thickening properties, research has explored its potential biological activities. As an anionic sulfated polysaccharide, it has been investigated for its ability to inhibit ice recrystallization, making it a candidate for applications in cryopreservation[15]. Further research is needed to fully elucidate specific signaling pathways affected by **furcellaran** in biological systems.

This guide provides a comprehensive overview of the chemical identification of **furcellaran**, equipping researchers with the necessary knowledge for its analysis and application in various scientific and industrial fields.

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- To cite this document: BenchChem. [Furcellaran: A Comprehensive Technical Guide to its Chemical Identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1364894#cas-number-and-chemical-identification-of-furcellaran]

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